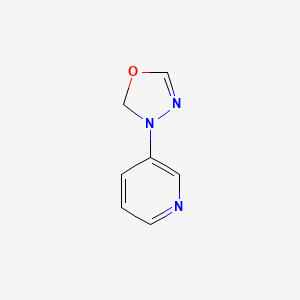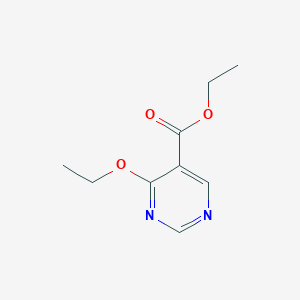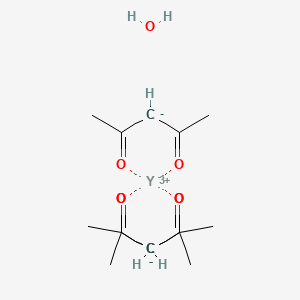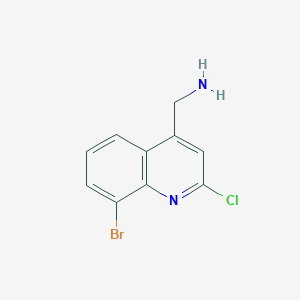
Cyclopentanol, 3-methyl-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3R)-3-methylcyclopentan-1-ol is a chiral alcohol with the molecular formula C6H12O. It is a cyclopentane derivative with a hydroxyl group (-OH) attached to the first carbon and a methyl group (-CH3) attached to the third carbon. The compound is notable for its stereochemistry, with the (1S,3R) configuration indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(1S,3R)-3-methylcyclopentan-1-ol can be synthesized through various methods. One efficient procedure involves the hydrogenation of a precursor compound, followed by hydrolysis and cyclization steps. For example, starting from L-aspartic acid, a series of reactions including hydrogenation, hydrolysis with aqueous lithium hydroxide, and treatment with acetic anhydride can yield the desired product .
Industrial Production Methods
Industrial production methods for (1S,3R)-3-methylcyclopentan-1-ol typically involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions is crucial to ensure the desired stereochemistry and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3R)-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone, while reduction can produce various alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(1S,3R)-3-methylcyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Wirkmechanismus
The mechanism of action of (1S,3R)-3-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes that catalyze oxidation or reduction reactions. The compound’s stereochemistry plays a crucial role in determining its binding affinity and reactivity with these enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,3S)-3-methylcyclopentan-1-ol: A diastereomer with different spatial arrangement.
Cyclopentanol: A simpler analog without the methyl group.
3-methylcyclopentanol: A structural isomer with the methyl group in a different position.
Uniqueness
(1S,3R)-3-methylcyclopentan-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its diastereomers and structural isomers. This uniqueness makes it valuable in stereoselective synthesis and research applications .
Eigenschaften
CAS-Nummer |
5631-24-3 |
|---|---|
Molekularformel |
C6H12O |
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
(1S,3R)-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C6H12O/c1-5-2-3-6(7)4-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI-Schlüssel |
VEALHWXMCIRWGC-RITPCOANSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@H](C1)O |
Kanonische SMILES |
CC1CCC(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-1,4-dihydropyrido[3,4-d]pyrimidine](/img/structure/B13108229.png)




![1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one](/img/structure/B13108257.png)






![1-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13108282.png)

